

# Gly-Leu-Met-NH2: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Gly-Leu-Met-NH2

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An In-depth Technical Guide on the Structure and Chemical Properties of the Tripeptide **Gly-Leu-Met-NH2**

## Introduction

**Gly-Leu-Met-NH2** is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide of the tachykinin family.[1] Tachykinins are known for their rapid stimulatory effects on smooth muscle tissues.[2] The conserved C-terminal motif, Phe-X-**Gly-Leu-Met-NH2**, where X is a hydrophobic amino acid, is crucial for the activation of tachykinin receptors.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of **Gly-Leu-Met-NH2**, intended for researchers, scientists, and professionals in drug development.

## Structure and Chemical Identity

The structure of **Gly-Leu-Met-NH2** consists of three amino acids—Glycine, Leucine, and Methionine—linked by peptide bonds, with a C-terminal amide group.

Molecular Structure:

- Glycine (Gly): The simplest amino acid, providing flexibility to the peptide chain.
- Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.
- Methionine (Met): A hydrophobic amino acid containing a thioether side chain.

- Amide (NH<sub>2</sub>): The C-terminus is amidated, a common feature in many peptide hormones that can increase stability and biological activity.<sup>[4]</sup>

Chemical Formula: C<sub>13</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>S

Molecular Weight: 318.44 g/mol

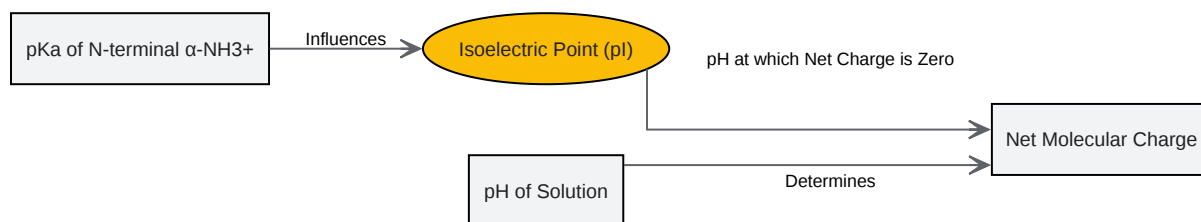
## Chemical Properties

A summary of the key chemical properties of **Gly-Leu-Met-NH<sub>2</sub>** is presented below. Note that some of these values are estimated based on the properties of the constituent amino acids, as specific experimental data for this tripeptide is not readily available in the literature.

| Property                              | Value                     | Source/Method            |
|---------------------------------------|---------------------------|--------------------------|
| pKa (α-NH <sub>3</sub> <sup>+</sup> ) | ~8.0                      | Estimated                |
| pKa (side chains)                     | N/A                       |                          |
| Isoelectric Point (pI)                | ~5.5 - 6.0                | Estimated                |
| Solubility                            | Soluble in DMSO           | <sup>[5]</sup>           |
| Appearance                            | White to off-white powder | General peptide property |
| Storage Temperature                   | -20°C to -80°C            | <sup>[6]</sup>           |

Logical Relationship for pI Estimation:

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple peptide like **Gly-Leu-Met-NH<sub>2</sub>** with no acidic or basic side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group and the pKa of the C-terminal carboxyl group.<sup>[7][8]</sup> However, due to the C-terminal amidation, only the N-terminal α-amino group is ionizable. Therefore, the pI will be influenced primarily by the pKa of this N-terminal group and the overall charge of the molecule at different pH values.



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Caption: Logical workflow for estimating the isoelectric point (pI) of **Gly-Leu-Met-NH<sub>2</sub>**.

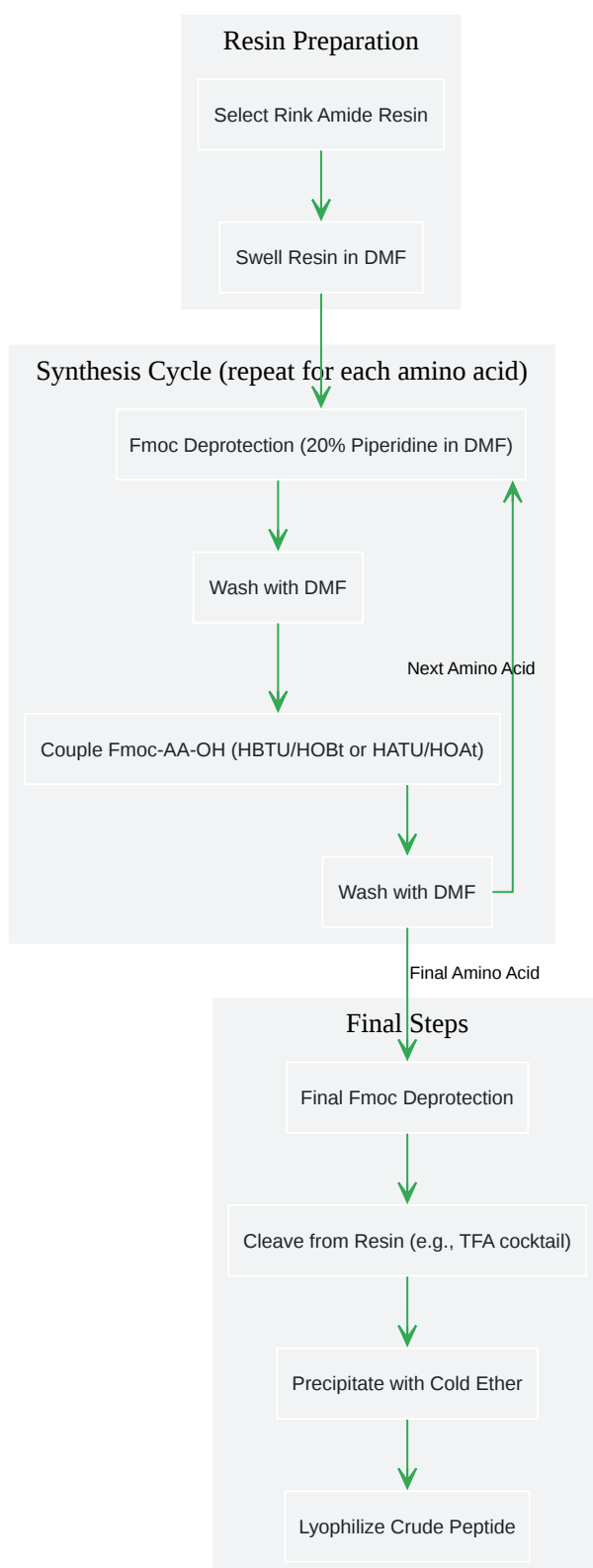
## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **Gly-Leu-Met-NH<sub>2</sub>** are provided below. These are generalized protocols based on standard solid-phase peptide synthesis (SPPS) and analytical techniques, which can be adapted for this specific tripeptide.

### Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides.[9]

Workflow for SPPS of **Gly-Leu-Met-NH<sub>2</sub>**:



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Caption: General workflow for the solid-phase peptide synthesis (SPPS) of **Gly-Leu-Met-NH<sub>2</sub>**.

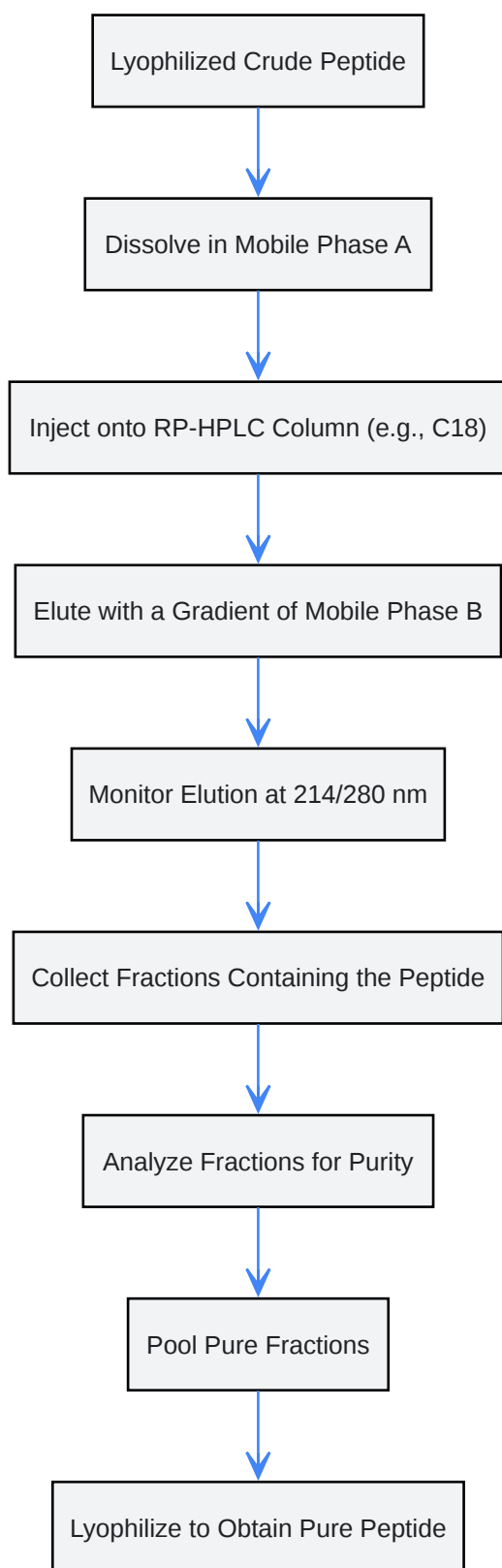
#### Detailed Protocol:

- **Resin Preparation:** Start with a Rink Amide resin, suitable for obtaining a C-terminal amide.  
[5] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[10]
- **First Amino Acid Coupling (Met):**
  - Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
  - Wash the resin thoroughly with DMF.
  - Activate Fmoc-Met-OH using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA).
  - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  - Wash the resin with DMF.
- **Subsequent Amino Acid Couplings (Leu and Gly):** Repeat the deprotection, washing, and coupling steps for Fmoc-Leu-OH and Fmoc-Gly-OH sequentially.
- **Cleavage and Deprotection:** After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, especially with methionine.[11]
- **Peptide Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide is then typically lyophilized.

## Purification via High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

#### Workflow for HPLC Purification:



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Caption: General workflow for the purification of **Gly-Leu-Met-NH<sub>2</sub>** by RP-HPLC.

#### Detailed Protocol:

- Mobile Phases:
  - Mobile Phase A: 0.1% TFA in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Column: A C18 reverse-phase column is commonly used for peptide purification.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.
- Detection: The peptide elution is monitored by UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
- Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to determine purity.
- Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

## Characterization

### 4.3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[\[12\]](#)[\[13\]](#)

- Expected Monoisotopic Mass:  $[M+H]^+ = 319.17$  g/mol

### 4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  and  $^{13}C$  NMR spectroscopy can be used to confirm the structure and purity of the peptide. Specific chemical shifts for the protons in Gly, Leu, and Met residues would be expected.[\[14\]](#)

- Expected  $^1H$  NMR signals: Characteristic signals for the alpha-protons of each amino acid, the side chain protons of Leucine and Methionine, and the amide protons.

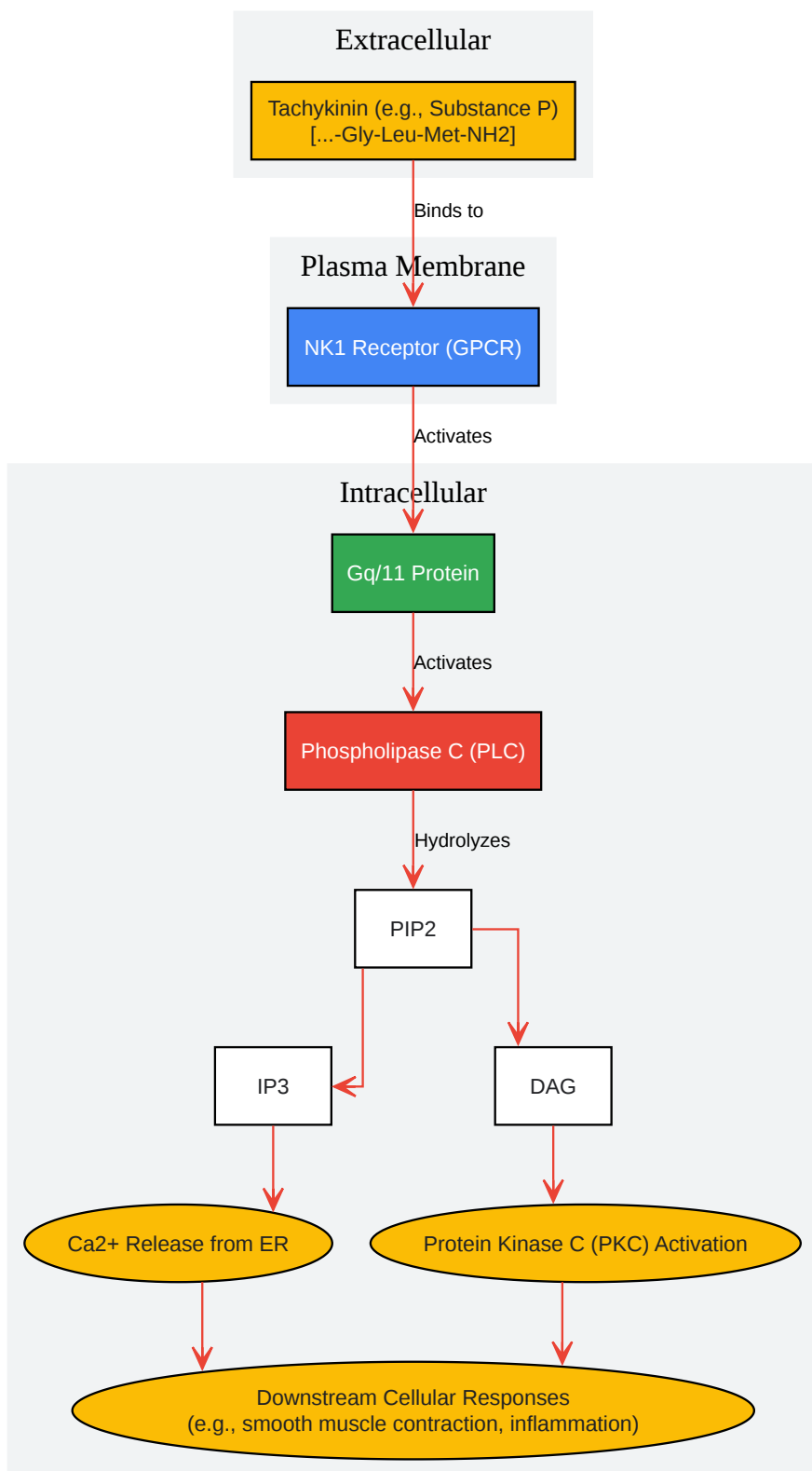
## Biological Activity and Signaling Pathway

**Gly-Leu-Met-NH<sub>2</sub>**, as the C-terminal tripeptide of Substance P and other tachykinins, is essential for their biological activity.<sup>[1]</sup> Tachykinins exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors (NK1, NK2, and NK3).<sup>[2][15]</sup> The C-terminal region is responsible for receptor activation, while the N-terminal portion of the full-length tachykinin determines receptor selectivity.<sup>[16]</sup>

### Tachykinin Receptor Signaling Pathway:

Upon binding of a tachykinin (containing the **Gly-Leu-Met-NH<sub>2</sub>** motif) to its receptor (e.g., NK1R), a conformational change is induced, leading to the activation of intracellular signaling cascades.





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Caption: Simplified signaling pathway of the tachykinin NK1 receptor upon activation by a ligand containing the C-terminal **Gly-Leu-Met-NH<sub>2</sub>** motif.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[2] IP<sub>3</sub> triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses such as smooth muscle contraction, inflammation, and pain transmission.[17]

## Conclusion

**Gly-Leu-Met-NH<sub>2</sub>** is a biologically significant tripeptide that serves as the key C-terminal active site for the tachykinin family of neuropeptides. Understanding its chemical properties and the methods for its synthesis and characterization are crucial for research in neuropharmacology and drug development targeting the tachykinin receptors. The provided protocols and data serve as a foundational guide for researchers working with this important molecule.

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